molecular formula C27H29NO6S B15029904 ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B15029904
M. Wt: 495.6 g/mol
InChI Key: PGZCTQILHTVUNH-JCZIGYIGSA-N
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Description

Ethyl (5Z)-2-(4-ethoxyanilino)-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a central 4-oxothiophene core substituted with an ethoxy-substituted anilino group at position 2 and a methylidene group at position 3. The methylidene moiety is further functionalized with a phenyl ring bearing ethoxy and propenoxy (allyl ether) groups. This structural complexity confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry (e.g., kinase inhibition) or materials science (e.g., organic semiconductors) .

Properties

Molecular Formula

C27H29NO6S

Molecular Weight

495.6 g/mol

IUPAC Name

ethyl (5Z)-2-(4-ethoxyphenyl)imino-5-[(3-ethoxy-4-prop-2-enoxyphenyl)methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C27H29NO6S/c1-5-15-34-21-14-9-18(16-22(21)32-7-3)17-23-25(29)24(27(30)33-8-4)26(35-23)28-19-10-12-20(13-11-19)31-6-2/h5,9-14,16-17,29H,1,6-8,15H2,2-4H3/b23-17-,28-26?

InChI Key

PGZCTQILHTVUNH-JCZIGYIGSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(/C(=C/C3=CC(=C(C=C3)OCC=C)OCC)/S2)O)C(=O)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=C(C(=CC3=CC(=C(C=C3)OCC=C)OCC)S2)O)C(=O)OCC

Origin of Product

United States

Preparation Methods

The synthesis of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of intermediate compounds and the use of specific reaction conditions. The synthetic routes typically involve the use of reagents such as ethyl bromoacetate, thiophene-2-carboxylic acid, and various catalysts to facilitate the reactions. Industrial production methods may involve optimization of these synthetic routes to increase yield and reduce costs.

Chemical Reactions Analysis

ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[3-ETHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-[(4-ETHOXYPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved may vary, but they typically include enzymes, receptors, and other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of Z-configured thiophene carboxylates with arylidene and aminoaryl substituents. Below is a systematic comparison with analogs from the literature:

Table 1: Structural and Functional Comparison of Thiophene Carboxylate Derivatives

Compound Name Substituent at Position 2 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyanilino (3-Ethoxy-4-prop-2-enoxyphenyl)methylidene C₂₇H₂₈N₂O₆S* ~532.6 Allyl ether introduces potential reactivity; dual ethoxy groups enhance electron-donating effects.
Ethyl (5Z)-2-[(4-fluorophenyl)amino]-5-[(4-methoxyphenyl)methylidene]-4-oxothiophene-3-carboxylate 4-Fluorophenylamino 4-Methoxyphenylmethylidene C₂₁H₁₇FNO₄S 406.4 Fluorine atom increases electronegativity, potentially enhancing metabolic stability.
Ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(furan-2-ylmethylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate 3-Chlorophenylamino Furan-2-ylmethylidene C₁₈H₁₄ClNO₄S 375.8 Furan ring introduces π-conjugation; chlorine may improve lipophilicity.
Ethyl 4-[(4-methoxyanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4-Methoxyanilino Methyl-substituted pyrrole C₁₆H₁₈N₂O₄ 302.3 Pyrrole core instead of thiophene; reduced aromaticity.

*Calculated based on structural formula.

Key Findings from Comparative Analysis

Electronic Effects: The target compound’s dual ethoxy groups and allyl ether on the arylidene moiety create strong electron-donating effects, which may stabilize charge-transfer interactions in supramolecular systems .

Steric Considerations: The propenoxy group in the target compound adds steric bulk compared to the smaller methoxy or furan substituents in analogs. This could hinder π-stacking in crystalline phases but improve solubility in nonpolar solvents .

Synthetic Accessibility: The target compound likely requires multi-step synthesis involving condensation reactions (e.g., Knoevenagel for methylidene formation) and nucleophilic substitution for ether linkages, similar to methods described for related thiophenes . Analogs with simpler substituents (e.g., furan or methoxy) are synthesized more efficiently, as evidenced by one-pot reflux protocols in ethanol or DMF .

Potential Applications: The allyl ether in the target compound may confer photo-crosslinking capabilities, useful in polymer chemistry. The 4-fluorophenyl analog’s higher electronegativity could make it a better candidate for enzyme inhibition, as seen in kinase-targeting scaffolds .

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